molecular formula C18H26N2O5 B13965343 N-Acetylleucyl-tyrosine methyl ester CAS No. 32450-39-8

N-Acetylleucyl-tyrosine methyl ester

Cat. No.: B13965343
CAS No.: 32450-39-8
M. Wt: 350.4 g/mol
InChI Key: BYQMHXVANSDKIG-HOTGVXAUSA-N
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Description

N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:

    N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.

    N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.

    Tyrosine Methyl Ester:

Biological Activity

N-Acetylleucyl-tyrosine methyl ester is a compound derived from the amino acids leucine and tyrosine, modified by the addition of an acetyl group and a methyl ester. This modification enhances its solubility and bioactivity, making it a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This structure indicates the presence of both hydrophobic (due to the leucine residue) and hydrophilic (due to the acetyl and ester groups) characteristics, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of N-acetyl-tyrosine exhibit significant antimicrobial properties. For instance, N-fatty acyl-L-tyrosines and their methyl esters demonstrated moderate to excellent activity against various bacterial strains. The IC50 values for some derivatives ranged from 9.4 to 15.6 μM against specific cancer cell lines, indicating promising cytotoxic effects alongside antimicrobial properties .

CompoundIC50 (μM)Activity Type
Oleic Acid Analogues15.6, 17.6Antimicrobial
Glycosylated N-lipoyl-L-tyrosine methyl esters9.4 - 13.8Cytotoxic

Cytotoxicity

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies indicated that compounds derived from N-acetyl-tyrosine can inhibit cell proliferation effectively. For example, one study reported IC50 values ranging from 10.5 to 12.1 μM against A549, PC3, MDA-MB-231, and HepG2 cell lines .

Antioxidant Activity

The antioxidant properties of N-acetyl derivatives are attributed to the phenolic structure of tyrosine. The presence of hydroxyl groups allows these compounds to scavenge free radicals effectively. Research has demonstrated that acylated tyrosine derivatives exhibit superior radical scavenging capabilities compared to their non-acylated counterparts .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Antimicrobial activity may involve disruption of bacterial cell membranes.
  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell metabolism.
  • Radical Scavenging : The phenolic structure facilitates interactions with reactive oxygen species (ROS), mitigating oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various N-fatty acyl-L-tyrosines against Gram-positive and Gram-negative bacteria, finding significant inhibition at low concentrations .
  • Cytotoxicity Assessment : In another study involving cancer cell lines, researchers noted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antioxidant Capacity Evaluation : Comparative studies indicated that acylated tyrosines had enhanced antioxidant activity compared to unmodified tyrosines, suggesting potential applications in oxidative stress-related conditions .

Properties

CAS No.

32450-39-8

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1

InChI Key

BYQMHXVANSDKIG-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C

Origin of Product

United States

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